molecular formula C7H9N3O2 B1519001 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide CAS No. 1050886-35-5

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide

Cat. No.: B1519001
CAS No.: 1050886-35-5
M. Wt: 167.17 g/mol
InChI Key: GQLSAEJRIMHPAK-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol. This compound belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing two nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route is the cyclization of this compound with suitable reagents such as acetic anhydride or other activating agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors and controlled environments to ensure consistent quality and yield. The process may also include purification steps to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.

  • Industry: The compound can be utilized in the production of materials, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide can be compared with other similar compounds, such as:

  • Pyridazine derivatives: These compounds share the pyridazine ring structure but may have different substituents or functional groups.

  • Pyridine derivatives: Similar to pyridazine derivatives but with a different ring structure.

  • Other heterocyclic compounds: Compounds with different heterocyclic structures, such as pyrimidines or triazines.

Properties

IUPAC Name

3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-3-4(2)9-10-7(12)5(3)6(8)11/h1-2H3,(H2,8,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLSAEJRIMHPAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN=C1C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101210409
Record name 2,3-Dihydro-5,6-dimethyl-3-oxo-4-pyridazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050886-35-5
Record name 2,3-Dihydro-5,6-dimethyl-3-oxo-4-pyridazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050886-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-5,6-dimethyl-3-oxo-4-pyridazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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